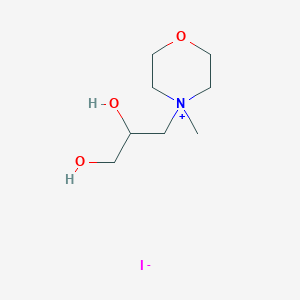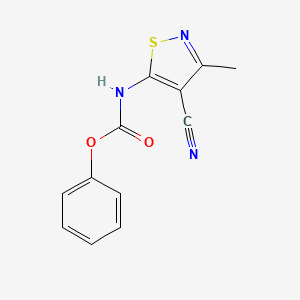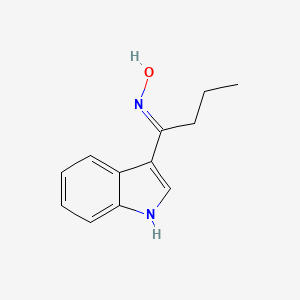
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as THP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. THP-1 is a quaternary ammonium salt that has been synthesized through a multistep process involving the reaction of morpholine with various reagents.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is not fully understood. However, it is believed that 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects:
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been shown to have low toxicity in vitro and in vivo. However, it can cause irritation to the skin and eyes upon contact. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to induce apoptosis in cancer cells, which may be beneficial for the treatment of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is its versatility. It can be used as a reagent in various organic syntheses and as a chiral auxiliary in asymmetric synthesis. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has low toxicity, making it a safer alternative to other antimicrobial agents. However, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide may not be suitable for certain experiments due to its limited solubility in water.
Direcciones Futuras
There are several future directions for research related to 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. One potential area of research is the development of new antimicrobial agents based on the structure of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide and its potential applications in cancer treatment. Finally, the synthesis of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide derivatives with improved solubility and antimicrobial activity may also be an area of future research.
Métodos De Síntesis
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is synthesized through a multistep process that involves the reaction of morpholine with various reagents. The first step involves the reaction of morpholine with epichlorohydrin to form 4-(2,3-epoxypropyl)morpholine. This intermediate is then reacted with methyl iodide to form 4-(2,3-dihydroxypropyl)morpholine. Finally, the quaternization of 4-(2,3-dihydroxypropyl)morpholine with methyl iodide leads to the formation of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide.
Aplicaciones Científicas De Investigación
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been used as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been used as a reagent in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO3.HI/c1-9(6-8(11)7-10)2-4-12-5-3-9;/h8,10-11H,2-7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAVGJHQCTVHNU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(CO)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)
![6-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B5968090.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5968101.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![1-ethyl-4-[4-(4-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B5968119.png)

![2-(4-fluorophenoxy)-N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5968138.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5968144.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5968150.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5968161.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)